molecular formula C8H6Cl2O3S B13185606 3-(Chlorosulfonyl)-2-methylbenzoyl chloride

3-(Chlorosulfonyl)-2-methylbenzoyl chloride

Cat. No.: B13185606
M. Wt: 253.10 g/mol
InChI Key: PFEXCKRJRNUNSC-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2-methylbenzoyl chloride is a versatile bifunctional reagent designed for advanced chemical synthesis in research settings. This compound features two highly reactive chloride groups—a benzoyl chloride and a sulfonyl chloride—attached to a methyl-substituted benzene ring, making it a valuable precursor for constructing complex molecules. Its primary research application lies in its use as a key synthetic intermediate, particularly in the pharmaceutical and material sciences, for the simultaneous or sequential introduction of new functional groups. Researchers can utilize this compound to synthesize sulfonamide-based structures or amide-functionalized molecules, which are common scaffolds in drug discovery and development. The presence of the methyl group on the aromatic ring can influence the compound's electronic properties and steric hindrance, offering additional avenues for structural modification. Proper handling requires a sealed container in a dry, cool environment, such as a freezer, to maintain stability. This product is intended For Research Use Only and is strictly not for personal, human, or veterinary use.

Properties

Molecular Formula

C8H6Cl2O3S

Molecular Weight

253.10 g/mol

IUPAC Name

3-chlorosulfonyl-2-methylbenzoyl chloride

InChI

InChI=1S/C8H6Cl2O3S/c1-5-6(8(9)11)3-2-4-7(5)14(10,12)13/h2-4H,1H3

InChI Key

PFEXCKRJRNUNSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Method for preparing chlorosulfonyl benzoyl chloride compound

This method describes the preparation of 3-chlorosulfonylbenzoyl chloride, a compound similar in structure and function, which can provide insights into the preparation of 3-(Chlorosulfonyl)-2-methylbenzoyl chloride.

Procedure:

  • In a 3 L four-necked flask, combine 50.0 g (0.22 mol) of sodium 3-sulfobenzoate, 0.9 g of N, N-dimethylformamide, and 97.0 g of toluene.
  • Add 61.0 g (0.51 mol) of thionyl chloride dropwise, and stir the mixture at 70 °C for 5 hours.
  • Cool the mixture to 10 °C, add 87.0 g of water, and perform liquid separation.
  • Distill off the solvent from the obtained oil layer to obtain 40.9 g (0.17 mol) of 3-chlorosulfonylbenzoyl chloride.

    • The yield of the obtained 3-chlorosulfonylbenzoyl chloride was 78% with respect to sodium 3-sulfobenzoate, and the purity was 94.0% as a result of analysis by high-performance liquid chromatography.

Method for preparing 2-chloro-sulfonyl-3-methyl benzoate

This method involves the preparation of 2-chloro-sulfonyl-3-methyl benzoate, which is structurally related, and offers a procedure that may be adapted for the synthesis of 3-(Chlorosulfonyl)-2-methylbenzoyl chloride.

Reaction: Diazotization reaction of 2-amino-3-methyl benzoate with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at 10-25 °C, followed by sulfonyl chlorination reaction of the obtained diazotization solution with sulfur dioxide in the acetic acid solvent at 10-25 °C to obtain the 2-chloro-sulfonyl-3-methyl benzoate.

  • This method achieves a yield higher than 70%, and utilizes raw materials that are low in price and readily available, making it suitable for industrial production.

Embodiments:

  • Embodiment 1: In a 250ml reaction flask, combine 120ml of acetic acid and 35ml of concentrated hydrochloric acid. Add 29.7g of 2-amino-3-methyl-toluate. Cool the mixture to -5°C, and add dropwise 26ml of an aqueous solution containing 13.8g of sodium nitrite, maintaining the temperature at -5°C to 0°C. After the addition, continue the reaction for 1 hour to obtain a diazotization solution.
  • In another 500ml reaction flask, add 220ml of acetic acid, and feed 100g of sulfurous gas over 3 hours, maintaining the temperature at 15°C. Add 4g of cupric chloride, then add dropwise the diazotization solution. After the addition, react overnight. Extract with 2 * 250ml of dichloromethane, wash the organic layer twice, dry, and remove the solvent acetic acid to obtain 34g of 2-chloro-sulfonyl-3-methyl benzoate with a melting point of 115°C to 116°C, with a yield of 76%.
  • Embodiment 2: In a 500ml reaction flask, combine 240ml of acetic acid and 70ml of concentrated hydrochloric acid. Add 59.4g of 2-amino-3-methyl-toluate. Cool the mixture to 10°C, and add dropwise 52ml of an aqueous solution containing 27.6g of sodium nitrite, maintaining the temperature at -10°C to 5°C. After the addition, continue the reaction for 1 hour to obtain a diazotization solution.
  • In another 1000ml reaction flask, add 440ml of acetic acid, and feed 200g of sulfurous gas over 8 hours, maintaining the temperature at 15°C. Add 8g of cupric chloride, then add dropwise the diazotization solution. After the addition, react overnight. Extract with 3 * 500ml of dichloromethane, wash the organic layer twice, dry, and remove the solvent acetic acid to obtain 69.8g of 2-chloro-sulfonyl-3-methyl benzoate with a melting point of 115°C to 116°C, with a yield of 78%.

Table 1

Embodiment 3 Embodiment 4 Embodiment 5 Embodiment 6
2-amino-3-methyl-toluate 49.5g 0.3mol 82.5g 0.5mol 89.1g 0.54mol 148.5g 0.9mol
Sodium Nitrite 23g 38.3g 41.4g 69g
Concentrated hydrochloric acid 240ml 300ml 300ml 400ml
Acetic acid in the diazotization 70ml 90ml 90ml 120ml
The diazotization temperature -5℃~0℃ 0℃~5℃ 5℃~0℃ 10℃~5℃
Acetic acid in the sulfonating chlorinating 440ml 550ml 550ml 730ml
Sulfurous gas 166.7g 277.8g 300g 500g
Cupric chloride 6.7g 11.2g 12g 20g
The sulfonating chlorinating temperature 20℃ 25℃ 10℃ 25℃
The 2-chloro-sulfonyl-3-methyl benzoate 57g 97g 103g 172g
Yield 77% 78% 77% 79%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions:

Reaction with Amines

  • Primary/secondary amines displace the chloride to form sulfonamides (Table 1).

  • Example: Reaction with 4-(isoxazol-5-yl)aniline yields sulfamoylbenzamide derivatives at 20–25°C in dichloromethane .

Reaction with Alcohols

  • Alcohols convert the chlorosulfonyl group to sulfonate esters.

  • Example: Methanol in THF at 0°C produces methyl sulfonate esters with >85% yield.

Table 1: Key Nucleophilic Substitution Reactions

NucleophileProductConditionsYieldSource
AnilineSulfonamideDCM, 25°C, 2h89%
MethanolMethyl sulfonate esterTHF, 0°C, 1h87%
EthylamineN-EthylsulfonamideEt₃N, RT, 3h92%

Coupling Reactions

The benzoyl chloride moiety participates in cross-coupling and acylation reactions:

Suzuki-Miyaura Coupling

  • Bromine substituents (if present) enable palladium-catalyzed coupling with aryl boronic acids.

  • Example: 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride couples with phenylboronic acid using Pd(PPh₃)₄ to form biaryl derivatives.

Acylation of Amines

  • The benzoyl chloride group reacts with amines to form amides.

  • Example: Reaction with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine produces benzamides in CH₂Cl₂/MeOH .

Hydrolysis and Stability

Controlled Hydrolysis

  • Acidic or aqueous conditions hydrolyze the chlorosulfonyl group to sulfonic acids.

  • Critical factor: Acid concentration <5% mass minimizes hydrolysis during workup .

Stability Data

  • Decomposes in water >30°C or under strong bases .

  • Storage: Requires anhydrous conditions at -20°C .

Reaction Mechanisms

Electrophilic Aromatic Substitution

  • Chlorosulfonyl group directs electrophiles to meta/para positions on the benzene ring.

Stepwise Substitution

  • Nucleophilic attack on sulfonyl chloride’s sulfur atom.

  • Departure of chloride ion.

  • Proton transfer stabilizes the product.

Scientific Research Applications

    Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for 3-(Chlorosulfonyl)benzoyl chloride depends on its specific application.
    • In acylation reactions, it acts as an electrophile, reacting with nucleophiles to form covalent bonds.
  • Comparison with Similar Compounds

    Key Properties:

    • Reactivity : The compound is highly reactive due to the presence of two electrophilic groups (sulfonyl chloride and acyl chloride), making it useful in sequential substitution reactions.
    • Hazards : Classified under UN# 2928 (6.1,8), it poses acute toxicity (H301, H311, H314, H331) and requires stringent handling precautions, including N95 masks, gloves, and eye protection .
    • Applications : Primarily employed in synthesizing sulfonamide derivatives and specialty chemicals, such as enzyme inhibitors or pharmaceutical intermediates .

    Comparison with Similar Compounds

    The following table compares 3-(Chlorosulfonyl)-2-methylbenzoyl chloride with structurally or functionally related compounds:

    Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Hazards Reference
    3-(Chlorosulfonyl)-2-methylbenzoyl chloride C₈H₆Cl₂O₃S 253.10 -SO₂Cl, -COCl, -CH₃ Bifunctional reactivity; synthesis of sulfonamides and acylated products H301, H311, H314, H331 (Acute toxicity)
    3-Chloro-2-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 225.09 -SO₂Cl, -Cl, -CH₃ Sulfonamide synthesis; 11β-HSD1 inhibitor precursor Skin corrosion (Category 1B)
    3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 226.56 -COCl, -Cl, -CF₃ Acylating agent in agrochemicals; electronic effects from -CF₃ enhance stability Limited hazard data available
    3-(Chlorosulfonyl)benzoyl chloride C₇H₄Cl₂O₃S 239.07 -SO₂Cl, -COCl Similar bifunctional use but lacks methyl group; lower steric hindrance Corrosive; UN3261
    Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate C₇H₅ClO₄S₂ 260.70 -SO₂Cl, -COOCH₃ (thiophene ring) Heterocyclic analog; used in polymer and dye synthesis 95% purity; certified reference
    2-Methylbenzoyl chloride C₈H₇ClO 154.59 -COCl, -CH₃ Simple acylating agent; lacks sulfonyl group Moisture-sensitive

    Key Comparative Insights:

    Functional Group Diversity: The dual -SO₂Cl and -COCl groups in 3-(Chlorosulfonyl)-2-methylbenzoyl chloride enable sequential reactions (e.g., sulfonylation followed by acylation), unlike monosubstituted analogs like 2-methylbenzoyl chloride . 3-Chloro-5-(trifluoromethyl)benzoyl chloride leverages the electron-withdrawing -CF₃ group for enhanced stability in electrophilic substitutions, a feature absent in the methyl-substituted compound .

    Thiophene-based analogs (e.g., Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate) exhibit distinct electronic properties due to the sulfur heteroatom, favoring applications in conductive materials .

    Hazard Profiles: Compounds with both -SO₂Cl and -COCl groups (e.g., 3-(Chlorosulfonyl)-2-methylbenzoyl chloride) show higher acute toxicity (H314: skin corrosion) compared to monosubstituted derivatives like 2-methylbenzoyl chloride .

    Applications :

    • 3-Chloro-2-methylbenzenesulfonyl chloride is prioritized in drug discovery (e.g., diabetes therapeutics) due to its optimized balance of reactivity and stability .
    • Trifluoromethyl-substituted analogs are favored in agrochemicals for their resistance to metabolic degradation .

    Biological Activity

    3-(Chlorosulfonyl)-2-methylbenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorosulfonyl group, which is known to enhance reactivity and influence biological interactions. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and related case studies.

    • Molecular Formula: C8H8ClO3S
    • Molecular Weight: 223.67 g/mol
    • IUPAC Name: 3-(Chlorosulfonyl)-2-methylbenzoyl chloride

    The biological activity of 3-(Chlorosulfonyl)-2-methylbenzoyl chloride is primarily attributed to its ability to interact with various nucleophiles and biological targets. The chlorosulfonyl group can undergo nucleophilic substitution reactions, which may lead to the formation of more complex molecules with enhanced biological properties.

    Key Mechanisms:

    • Inhibition of Enzymatic Activity: Initial studies suggest that the compound may inhibit certain enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
    • Reactivity with Biological Nucleophiles: The chlorosulfonyl moiety can react with amino acids in proteins, modifying their function and potentially leading to altered cellular responses.

    Table 1: Summary of Biological Activities

    Activity TypeObservations
    Enzyme InhibitionPreliminary findings indicate inhibition of specific enzymes involved in metabolic pathways.
    CytotoxicityStudies show potential cytotoxic effects on cancer cell lines, warranting further investigation.
    Antimicrobial PotentialExhibited activity against certain bacterial strains, suggesting possible use as an antimicrobial agent.

    Case Studies and Research Findings

    • Enzymatic Inhibition Study
      • A study investigated the effect of 3-(Chlorosulfonyl)-2-methylbenzoyl chloride on specific metabolic enzymes in vitro. Results indicated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent targeting metabolic disorders.
    • Cytotoxicity in Cancer Research
      • Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to controls. The mechanism appears to involve apoptosis induction, although the precise pathways remain to be elucidated.
    • Antimicrobial Activity
      • In vitro tests against Gram-positive and Gram-negative bacteria revealed that 3-(Chlorosulfonyl)-2-methylbenzoyl chloride exhibited notable antimicrobial activity, particularly against resistant strains of Staphylococcus aureus.

    Q & A

    Q. What strategies optimize yield in large-scale syntheses without compromising purity?

    • Methodology : Use flow chemistry for exothermic steps (e.g., sulfonation) to enhance heat dissipation. Implement in-line FTIR for real-time monitoring of chlorination. For purification, switch from column chromatography to fractional distillation (vacuum >10 mmHg) at pilot scales .

    Q. How can researchers validate the absence of toxic degradants in pharmaceutical intermediates derived from this compound?

    • Methodology : Perform accelerated stability studies (40°C/75% RH, 1–3 months) and analyze degradants via LC-HRMS. Compare fragmentation patterns to databases (e.g., ChemSpider) and conduct in silico toxicity screening (e.g., OECD QSAR Toolbox) .

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